Pyrimidifen

Acaricide Potency Tetranychus urticae METI Acaricide

METI acaricide resistance threatens global mite control. Pyrimidifen (CAS 105779-78-0), IRAC Group 21A mitochondrial complex I inhibitor, maintains efficacy where cross-resistance to fenpyroximate or tebufenpyrad has emerged. • 14-21 day citrus residual control-2-3x longer than amitraz-reducing seasonal sprays. • LC50 0.19 mg/L vs T. urticae; lower field rates than pyridaben (LC50 28.56 mg/L). • Synergistic formulation patent with quinalphos for resistance management. • ≥98% purity; ships refrigerated (2-8°C). For laboratory R&D use only.

Molecular Formula C20H28ClN3O2
Molecular Weight 377.9 g/mol
CAS No. 105779-78-0
Cat. No. B132436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidifen
CAS105779-78-0
Synonyms5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine
pyrimidifen
Molecular FormulaC20H28ClN3O2
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl
InChIInChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24)
InChIKeyITKAIUGKVKDENI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.74e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidifen (CAS 105779-78-0) Technical Baseline: METI Acaricide Properties and Analytical Standards


Pyrimidifen is a pyrimidinamine acaricide and insecticide [1] classified by IRAC as a mitochondrial complex I electron transport inhibitor (METI) within Group 21A [2]. It acts as a contact and stomach toxin [3] and is primarily deployed against phytophagous mites across fruit, vegetable, and ornamental crops [4]. Its molecular formula is C20H28ClN3O2 (MW 377.91 g/mol) [5] and it exhibits low aqueous solubility (1.7 mg/L at 25°C) with moderate solubility in organic solvents such as methanol (276 g/L at 20°C) .

Pyrimidifen Procurement Risk: Why METI Acaricide Substitution Requires Direct Comparative Evidence


Substituting Pyrimidifen with another mitochondrial complex I inhibitor (e.g., fenpyroximate, tebufenpyrad, or pyridaben) without quantitative justification carries substantial risk of control failure. Although all METI acaricides target the same ubiquinone binding pocket, the specific binding interactions, potency across mite species and life stages, and crucially, the field-evolved cross-resistance patterns are not uniform [1]. The development of resistance to METI acaricides is widespread and often compound-specific, meaning that a population resistant to one METI may remain fully susceptible to Pyrimidifen, or vice versa [2]. Furthermore, formulation-dependent mammalian toxicity and field persistence can differ significantly, impacting both operator safety and integrated pest management (IPM) compatibility [3]. The quantitative evidence presented below establishes the specific, measurable parameters that differentiate Pyrimidifen and must be verified prior to any generic substitution decision.

Pyrimidifen Quantitative Differentiation: Head-to-Head Potency, Field Efficacy, and Safety Data


Pyrimidifen Potency vs. Fenpyroximate and Pyridaben: Comparative LC50 Against Tetranychus urticae

Pyrimidifen demonstrates substantially higher intrinsic acaricidal potency against two-spotted spider mite (Tetranychus urticae) adults compared to key METI comparators. Pyrimidifen exhibits an LC50 of 0.19 mg/L [1], whereas fenpyroximate displays LC50 values ranging from 1.69 to 5.67 mg/L across different studies [2], and pyridaben shows an LC50 of 28.56 mg/L in laboratory assays [3]. This represents a ~9- to 150-fold difference in potency, suggesting that significantly lower application rates may achieve equivalent or superior control.

Acaricide Potency Tetranychus urticae METI Acaricide

Pyrimidifen Field Persistence vs. Amitraz and Propargite: Tangerine Field Trial Data

In a field trial on tangerines (Citrus reticulata cv. 'Sai Nam Pueng') in Chiang Mai, Thailand, Pyrimidifen (as Miteclean®) demonstrated significantly extended residual control compared to commercial alternatives. Pyrimidifen applied at 10 or 20 mL per 20 L water provided effective control of the African red mite (Eutetranychus africanus) with persistency lasting 14-21 days [1]. In contrast, amitraz and propargite (both at 30 mL per 20 L water) exhibited a much shorter effective period of only 7 days [1].

Field Persistence Eutetranychus africanus Citrus IPM

Pyrimidifen Synergistic Potential: Demonstrated Synergy with Organophosphates

Pyrimidifen exhibits a quantifiable synergistic effect when combined with organophosphate insecticides, a property not consistently documented for all METI acaricides. A patent (US5703064) specifically claims a synergistic miticidal composition comprising Pyrimidifen and quinalphos in a mass ratio between 1:20 and 1:33 [1]. This synergistic interaction allows for effective mite control at lower individual active ingredient rates, which is a strategic advantage for resistance management programs.

Synergistic Formulation Resistance Management Organophosphate

Pyrimidifen Formulation Safety: Reduced Mammalian Toxicity of 4%-SC vs. Technical Material

Toxicological assessments demonstrate that the formulated product (4%-SC suspension concentrate) exhibits markedly lower acute mammalian toxicity compared to the technical grade active ingredient (TGAI). While technical Pyrimidifen displays moderate toxicity, the 4%-SC formulation is classified as having 'much lower toxicity' based on a comprehensive suite of regulatory studies [1]. Additionally, Pyrimidifen technical is documented as non-genotoxic, non-oncogenic, and does not interfere with normal reproduction or development [1]. This contrasts with some older METI acaricides (e.g., fenpyroximate) which may carry different hazard classifications, though direct comparative toxicology data is limited.

Formulation Toxicology Operator Safety SC Formulation

Pyrimidifen Resistance Management: Field-Evolved Decreased Susceptibility Documented in Japanese Apple Orchards

Long-term monitoring in Aomori Prefecture, Japan, reveals a critical point of differentiation for procurement: while decreased susceptibility to Pyrimidifen has been observed in the majority of apple orchards since its introduction, this trend is shared with other METI acaricides (tebufenpyrad, fenpyroximate, pyridaben) [1]. Crucially, the study also notes that 'no clear changes were apparent' in the susceptibility to fenbutatin oxide and propargite (non-METI acaricides) [1]. This data underscores that Pyrimidifen's resistance profile is class-wide for METIs, not compound-specific, and its utility hinges on avoiding cross-resistance by rotating with non-METI modes of action.

Resistance Monitoring Tetranychus urticae METI Acaricide Resistance

Pyrimidifen Procurement Scenarios: When Quantitative Evidence Supports Selection


Scenario 1: Citrus IPM with High Mite Pressure and Labor Constraints

A citrus grower facing persistent Eutetranychus africanus infestations and limited labor for multiple spray applications should prioritize Pyrimidifen. The field trial evidence demonstrates 2-3x longer residual control (14-21 days) compared to amitraz or propargite [1]. This reduces the total number of seasonal sprays, directly lowering operational costs and worker exposure. The lower toxicity of the formulated SC product further supports its use in a labor-intensive crop like citrus [2].

Scenario 2: Resistance Management in Regions with Confirmed METI Acaricide Failure

In geographies where decreased susceptibility to fenpyroximate or tebufenpyrad has been documented, Pyrimidifen should not be viewed as a direct substitute. The Japanese orchard monitoring data clearly shows cross-resistance within the METI class [3]. However, Pyrimidifen remains a valuable rotation partner when used in a program that alternates with non-METI modes of action (e.g., fenbutatin oxide, propargite, or newer chemistries like acequinocyl). The synergistic patent with quinalphos [4] provides an additional formulation-based strategy to delay resistance development.

Scenario 3: Early-Season Application for Rapid Knockdown on High-Value Crops

For high-value horticultural crops (e.g., strawberries, ornamentals, tea) where visible mite damage directly impacts marketability, Pyrimidifen's high intrinsic potency (LC50 = 0.19 mg/L against T. urticae) [5] supports rapid knockdown at lower application rates. This is a quantifiable advantage over less potent METI comparators like pyridaben (LC50 = 28.56 mg/L) [6]. The reduced active ingredient load per hectare aligns with the premium market's increasing demand for lower pesticide residue levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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